4-(2-Furyl)butan-2-one

Description

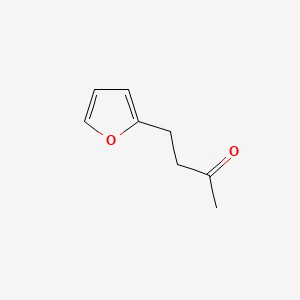

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJUJWSDTDBTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052443 | |

| Record name | 4-(2-Furyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless solid; Spicy caramel aroma | |

| Record name | 1-(2-Furyl)butan-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1501/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 1-(2-Furyl)butan-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1501/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

699-17-2 | |

| Record name | 4-(2-Furyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Furyl)-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 4-(2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2-Furyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-furyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-FURYL)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3634NE7KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(2-Furyl)butan-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Furyl)butan-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Furyl)butan-2-one, also known as furfurylacetone, is a heterocyclic ketone with the molecular formula C8H10O2.[1][2] This compound is a colorless solid characterized by a spicy, caramel-like aroma.[1][3][4] It is utilized primarily as a flavoring agent in the food industry and serves as a versatile intermediate in organic synthesis.[1][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, intended to support research and development activities.

Chemical Structure and Identifiers

This compound possesses a furan ring linked to a butane chain with a ketone functional group at the second position. The molecule is achiral.[6]

| Identifier | Value |

| IUPAC Name | 4-(furan-2-yl)butan-2-one[1] |

| Synonyms | Furfurylacetone, 4-(2-Furanyl)-2-butanone, 1-(2-Furyl)butan-3-one[1][2] |

| CAS Number | 699-17-2[1][2] |

| Molecular Formula | C8H10O2[1][2][6] |

| Molecular Weight | 138.16 g/mol [1] |

| SMILES | CC(=O)CCC1=CC=CO1[1][6][7] |

| InChI | InChI=1S/C8H10O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6H,4-5H2,1H3[1][6] |

| InChIKey | GGJUJWSDTDBTLX-UHFFFAOYSA-N[1][6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Physical Description | Colorless solid with a spicy caramel aroma. | [1][4] |

| Boiling Point | 203 °C (estimated) | [2][3] |

| Melting Point | 86-87 °C | [2] |

| Density | 1.0398 g/cm³ at 20 °C | [2] |

| Refractive Index | 1.465 | [2] |

| Solubility | Slightly soluble in water; Soluble in ethanol. | [1][2][8] |

| Flash Point | 77 °C | [2] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR: Proton NMR is used to identify the hydrogen atoms in the molecule. The expected signals would correspond to the methyl protons, the methylene protons of the butyl chain, and the protons of the furan ring.

-

¹³C NMR: Carbon NMR provides information about the carbon skeleton.[1] Expected peaks would include those for the carbonyl carbon, the methyl carbon, the methylene carbons, and the carbons of the furan ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The monoisotopic mass is 138.068079557 Da.[1] GC-MS data is available for this compound.[1]

-

Infrared Spectroscopy (IR): IR spectroscopy would show characteristic absorption bands for the C=O (ketone) stretching, C-O-C (furan ether) stretching, and C-H stretching vibrations.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Michael addition of furan to methyl vinyl ketone.[9]

Materials:

-

Furan (in excess)

-

Methyl vinyl ketone

-

p-Toluenesulfonic acid (catalyst)

Procedure:

-

A reaction vessel is charged with furan (150 ml) and a catalytic amount of p-toluenesulfonic acid.

-

The mixture is heated to reflux.

-

Methyl vinyl ketone (14 g, 0.2 mol) is added dropwise to the refluxing mixture over a period of approximately 2 hours.

-

After the addition is complete, the reaction mixture is stirred at room temperature for about 16 hours, resulting in a dark brown solution.

-

The excess furan is removed by distillation.

-

The residue is then purified by vacuum distillation to yield this compound.[9]

Caption: Synthesis workflow for this compound.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Inject an aliquot of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or semi-polar column).

-

Use a temperature program that allows for the separation of the compound from any impurities.

-

The mass spectrometer will provide a mass spectrum of the eluting compound, which can be compared to a library spectrum for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Applications and Potential in Synthesis

This compound is recognized as a flavoring agent by the FDA and JECFA.[1] In the realm of organic synthesis, while specific signaling pathway interactions are not documented, its structure lends itself to a variety of chemical transformations. The furan ring can participate in Diels-Alder reactions, and the ketone functionality allows for reactions such as aldol condensations, reductions, and reductive aminations.[5] This makes it a valuable building block for constructing more complex molecules, which could be of interest in drug discovery and development.

Caption: Logical relationships of synthetic pathways.

References

- 1. 4-(2-Furyl)-2-butanone | C8H10O2 | CID 12780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-(2-furyl)-2-butanon CAS#: 699-17-2 [amp.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. PubChemLite - this compound (C8H10O2) [pubchemlite.lcsb.uni.lu]

- 8. 4-(2-Furyl)-2-butanone [yl.cnreagent.com]

- 9. prepchem.com [prepchem.com]

Spectroscopic Profile of 4-(2-Furyl)butan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-Furyl)butan-2-one, also known by its CAS Number 699-17-2.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is crucial for the unambiguous identification, structural elucidation, and purity assessment of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: 4-(furan-2-yl)butan-2-one[1]

-

Molecular Weight: 138.16 g/mol [1]

-

Appearance: Colorless solid with a spicy, caramel aroma.[2]

-

Solubility: Slightly soluble in water, soluble in ethanol.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. Protons on carbons adjacent to the carbonyl group (α-protons) are typically deshielded and appear in the range of 2.1–2.6 ppm.[3]

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| Data Not Available | |||

| Data Not Available | |||

| Data Not Available | |||

| Data Not Available | |||

| Data Not Available |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of a ketone is highly deshielded and typically appears in the range of 190–220 ppm.[3][4] The α-carbons usually resonate between 30–50 ppm.[3]

| Chemical Shift (δ) (ppm) | Assignment |

| Data Not Available | C=O (Ketone) |

| Data Not Available | Furan C |

| Data Not Available | Furan C |

| Data Not Available | Furan C |

| Data Not Available | Furan C |

| Data Not Available | -CH₂- |

| Data Not Available | -CH₂- |

| Data Not Available | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of a ketone is the strong carbonyl (C=O) stretching absorption.

IR Absorption Data

For saturated aliphatic ketones, the C=O stretch typically appears around 1715 cm⁻¹.[5] Conjugation can lower this frequency.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available | Strong | C=O Stretch (Ketone) |

| Data Not Available | Medium-Weak | C-H Stretch (sp²) |

| Data Not Available | Medium-Weak | C-H Stretch (sp³) |

| Data Not Available | Medium | C=C Stretch (Furan) |

| Data Not Available | Medium | C-O Stretch (Furan) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data

The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Common fragmentation patterns for ketones include α-cleavage and McLafferty rearrangement.[4][6]

| m/z | Relative Intensity (%) | Possible Fragment |

| Data Not Available | Molecular Ion [C₈H₁₀O₂]⁺ | |

| Data Not Available | ||

| Data Not Available | ||

| Data Not Available | ||

| Data Not Available |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a Fourier transform NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp from an initial to a final temperature to ensure good separation.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are separated by their mass-to-charge ratio and detected.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis and structural elucidation of an organic compound.

References

- 1. 4-(2-Furyl)-2-butanone | C8H10O2 | CID 12780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Ketones | OpenOChem Learn [learn.openochem.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Physical Properties of 4-(2-Furyl)butan-2-one

This technical guide provides a comprehensive overview of the physical properties of 4-(2-Furyl)butan-2-one, with a specific focus on its boiling and melting points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Data Summary

The physical properties of this compound (CAS Registry Number: 699-17-2) are summarized in the table below. These values have been compiled from various chemical data sources. It is important to note the discrepancy in the reported melting point values, which may be attributable to different experimental conditions or sample purity.

| Physical Property | Value | Source(s) |

| Boiling Point | 203 °C at 760 mmHg | [1][2][3][4][5] |

| 100-104 °C at 23 Torr | [6] | |

| Melting Point | 86-87 °C | [5][6] |

| 37 °C | [1][2][4][7] | |

| Molecular Formula | C₈H₁₀O₂ | [5][8] |

| Molecular Weight | 138.16 g/mol | [8] |

| Appearance | Colorless solid with a spicy caramel aroma | [5][7][9] |

| Solubility | Slightly soluble in water; Soluble in ethanol | [1][2][7][9] |

| Density | 1.0356 g/cm³ at 20 °C | [6] |

Experimental Protocols

The determination of accurate boiling and melting points is crucial for the characterization and purity assessment of a chemical compound. Standard laboratory procedures for these measurements are detailed below.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely accepted and standard technique for determining the melting point of organic compounds.[10][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[12]

-

Capillary tubes (sealed at one end)[11]

-

Thermometer

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a compact column of 2-3 mm in height.[11][13]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point. A rapid initial determination can be performed to find an approximate melting range.[12]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample has completely melted is recorded as the final melting point. The range between these two temperatures is the melting range.

-

Purity Indication: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[12]

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is dependent on the atmospheric pressure.[14][15] The Thiele tube or a micro-reflux method are common techniques for determining the boiling point of a small quantity of liquid.[16]

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or other suitable heating bath liquid

Procedure (Capillary Method):

-

Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed in a fusion tube.[17][18]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the sample.[17][18]

-

Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath, such as a Thiele tube filled with mineral oil.[15]

-

Heating: The apparatus is heated gently and uniformly.[17] As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[17] At this point, the heating is stopped.

-

Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[15] This is the point where the vapor pressure of the sample equals the external atmospheric pressure.

-

Pressure Correction: It is important to record the barometric pressure at the time of the experiment, as the boiling point is pressure-dependent.[14][16]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination and reporting of the physical properties of a chemical compound like this compound.

Caption: Logical workflow for determining and reporting the physical properties of a chemical compound.

References

- 1. furfuryl acetone, 699-17-2 [perflavory.com]

- 2. furfuryl acetone, 699-17-2 [thegoodscentscompany.com]

- 3. 4-(2-furyl)-2-butanon CAS#: 699-17-2 [amp.chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. echemi.com [echemi.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. fao.org [fao.org]

- 8. scbt.com [scbt.com]

- 9. 4-(2-Furyl)-2-butanone | C8H10O2 | CID 12780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.astm.org [store.astm.org]

- 11. thinksrs.com [thinksrs.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 18. byjus.com [byjus.com]

Solubility of 4-(2-Furyl)butan-2-one in common organic solvents

An In-depth Technical Guide to the Solubility of 4-(2-Furyl)butan-2-one in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 17933-47-8), a key chemical intermediate. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information and presents a standardized experimental protocol for determining solubility, which can be adapted for specific laboratory requirements.

Introduction to this compound

This compound is a furan derivative with the chemical formula C₈H₁₀O₂. It is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and quality control. Proper solvent selection is paramount for achieving desired reaction kinetics, optimizing crystallization processes, and ensuring the efficacy of subsequent analytical procedures.

Solubility Data

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Expected Solubility | Notes |

| Halogenated | Chloroform, Dichloromethane | Soluble | Often used as a primary solvent for reactions and purification. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Good general-purpose solvents for this compound. |

| Alcohols | Methanol, Ethanol | Soluble | The polarity of the furan ring and ketone group facilitates solubility. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | "Like dissolves like" principle suggests high solubility. |

| Aromatic | Toluene, Benzene | Moderately Soluble | Solubility may be lower compared to more polar solvents. |

| Apolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The polar nature of the molecule limits its solubility in nonpolar alkanes. |

| Aqueous | Water | Sparingly Soluble | Limited solubility is expected due to the hydrophobic hydrocarbon backbone. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the quantitative determination of this compound solubility in a given organic solvent using the isothermal shake-flask method. This method is a standard and reliable technique for generating accurate solubility data.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps (e.g., 20 mL)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The process for determining solubility involves preparing saturated solutions, ensuring equilibrium, and analyzing the concentration of the dissolved solute.

Caption: Isothermal shake-flask method for solubility determination.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure the dissolution equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of this period.

-

Sampling: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. To prevent precipitation or crystallization due to temperature changes, the syringe can be pre-warmed or pre-cooled to the equilibration temperature. Immediately pass the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the same solvent or the mobile phase for chromatography) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated and calibrated analytical method, such as HPLC-UV or GC-FID.

-

Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor:

S (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

Conclusion

While specific, published quantitative solubility data for this compound is scarce, its chemical structure suggests high solubility in polar organic solvents such as chloroform, ethers, and alcohols, and limited solubility in nonpolar and aqueous media. For drug development and process chemistry applications requiring precise solubility values, the isothermal shake-flask method detailed in this guide provides a robust framework for empirical determination. Accurate solubility data is fundamental for the successful design of synthetic routes, purification strategies, and formulation development involving this versatile compound.

Technical Guide: 4-(2-furyl)butan-2-one (CAS 699-17-2)

Document ID: TG-699172-20251228 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for emergency response. All laboratory work should be conducted under the supervision of qualified personnel with appropriate safety measures in place.

Executive Summary

This technical guide provides a detailed overview of the chemical compound identified by CAS number 699-17-2, 4-(2-furyl)butan-2-one , also known as furfurylacetone. A critical point of clarification is necessary: some public databases erroneously associate CAS 699-17-2 with 2-Methoxy-4-vinylphenol (CAS 7786-61-0). This guide pertains exclusively to the properties and hazards of This compound .

The compound is a colorless solid with a characteristic spicy, caramel-like aroma. It is classified under the Globally Harmonized System (GHS) as a combustible liquid that is harmful if swallowed and causes skin, eye, and respiratory irritation. Toxicological data is limited, with a reported lowest published lethal dose (LDLo) in mice via the intraperitoneal route. This document compiles available physicochemical data, details toxicological hazards, outlines a representative protocol for acute toxicity assessment, and provides logical diagrams for hazard classification and experimental workflows.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. Data has been aggregated from multiple sources for a comprehensive overview.

| Property | Value |

| CAS Number | 699-17-2 |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| Appearance | Colorless solid |

| Odor | Spicy, caramel |

| Boiling Point | 203 °C (at 760 mm Hg) |

| Melting Point | 37 °C |

| Density | ~1.036 g/cm³ (estimate) |

| Flash Point | 77 °C (170 °F) |

| Water Solubility | Slightly soluble |

| logP (Octanol/Water) | 1.801 (calculated) |

Hazards and Toxicology

This compound is classified as hazardous under GHS. The primary routes of concern are ingestion and direct contact.

GHS Hazard Classification

The following table outlines the GHS hazard statements associated with this compound.

| Code | Hazard Statement | Hazard Class |

| H227 | Combustible liquid | Flammable liquids (Category 4) |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious eye damage/irritation (Cat 2) |

| H335 | May cause respiratory irritation | STOT - single exposure (Category 3) |

Toxicological Data

Quantitative toxicological data is sparse and dated. The primary available metric is a lethal dose low (LDLo), which is the lowest dose of a substance reported to have caused death in a specific animal study.

| Test Type | Species | Route | Dose | Effect |

| LDLo | Mouse | Intraperitoneal | 62.5 mg/kg (62500 µg/kg) | Altered sleep time, Dyspnea (difficulty breathing), Ataxia (loss of coordination) |

Biological Activity and Signaling Pathways

As of the date of this document, there is no published research detailing specific interactions of this compound with biological signaling pathways or outlining a precise mechanism of action for its toxicity. Its primary industrial use is as a flavoring agent, and compounds in this class are not typically subjects of in-depth mechanistic toxicology studies unless specific concerns are raised.

Experimental Protocols

Detailed experimental protocols for the specific toxicological data cited (from 1954) are not available. Therefore, this section describes a representative, modern methodology for an acute toxicity study, based on current OECD guidelines, that would be used to generate similar data.

Representative Protocol: Acute Toxicity Assessment via Parenteral Administration

This protocol is a generalized representation based on principles from OECD guidelines for acute toxicity testing. The intraperitoneal route is a common parenteral route used in toxicological screening.

Objective: To determine the acute toxicity of a substance following a single intraperitoneal injection.

Species: Mouse (or other suitable rodent). Healthy, young adult animals are used.

Methodology:

-

Animal Preparation: Animals are acclimatized to laboratory conditions for at least five days. A period of fasting (e.g., 3-4 hours for mice) is required before dosing to reduce variability in absorption.

-

Dose Formulation: The test substance is dissolved or suspended in a suitable, non-toxic vehicle (e.g., sterile saline or corn oil). The stability and homogeneity of the formulation should be verified.

-

Dose Administration:

-

A stepwise procedure is often employed. An initial dose is selected based on available data, aiming to produce signs of toxicity.

-

A small group of animals (e.g., n=3) is dosed via intraperitoneal injection. The volume administered is kept constant across dose levels by adjusting the concentration of the formulation.

-

Depending on the outcome (mortality or survival), subsequent groups are dosed at higher or lower fixed dose levels.

-

-

Observation:

-

Animals are observed closely for the first several hours post-administration and then periodically (at least once daily) for 14 days.

-

Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Mortality, time of death, and body weights are recorded.

-

-

Pathology: All animals (those that die during the study and survivors sacrificed at 14 days) undergo a gross necropsy to identify any pathological changes in tissues and organs.

-

Data Analysis: The results are used to identify the dose range causing mortality and to determine an LD50 or LDLo value, which informs the GHS classification.

Visualizations

GHS Hazard Classification Workflow

The following diagram illustrates the logical flow from experimental evidence to the final GHS classification for this compound.

Caption: Logical workflow from experimental data to GHS hazard classification.

Experimental Workflow for Acute Toxicity Testing

This diagram outlines the key steps in a representative acute toxicity study as described in Section 5.1.

Caption: Workflow for a representative acute parenteral toxicity study.

An In-depth Technical Guide to the Safe Handling of 4-(2-Furyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 4-(2-Furyl)butan-2-one (CAS No. 699-17-2), a chemical intermediate of interest in research and development. The following sections detail the known hazards, precautionary measures, and emergency procedures to ensure the safe use of this compound in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a colorless solid with a spicy, caramel-like aroma.[1][2][3] It is slightly soluble in water.[1][3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | [4][5][6] |

| Molecular Weight | 138.16 g/mol | [5][6] |

| CAS Number | 699-17-2 | [3][4][6] |

| Appearance | Colorless solid; Spicy caramel aroma | [1][2][3] |

| Boiling Point | 203 °C (estimate) | [1][2] |

| Flash Point | 77 °C | [1] |

| Density | 1.0398 g/cm³ @ 20 °C | [1] |

| Water Solubility | Slightly soluble | [1][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its oral toxicity and irritant properties.[2][4]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 4 | H227: Combustible liquid |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols for toxicity testing of this compound are not detailed in the provided search results, the following safe handling procedures are derived from safety data sheets and should be considered mandatory for all laboratory work.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Hand Protection: Wear suitable protective gloves.

-

Skin and Body Protection: Wear suitable protective clothing.[1]

Engineering Controls

-

Handle in a well-ventilated place.[1]

-

Ensure eyewash stations and safety showers are close to the workstation location.[7]

First-Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[7]

-

If on Skin: Wash with plenty of soap and water.[7] If skin irritation occurs, get medical advice/attention.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or foam.[7]

-

Specific Hazards: When heated to decomposition, it emits acrid smoke and irritating fumes.[3]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[7]

Spillage and Disposal

-

Spillage: Sweep up and shovel into suitable containers for disposal.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Toxicological Information

The primary toxicological concerns for this compound are its acute oral toxicity and irritant effects on the skin, eyes, and respiratory system.[2][4] There are unresolved toxicological concerns regarding furan-containing compounds, and further studies may be needed to fully evaluate their safety.[4]

| Toxicity Endpoint | Effect | Notes |

| Acute Oral Toxicity | Harmful if swallowed.[2][4] | Category 4 |

| Skin Irritation | Causes skin irritation.[2][4] | Category 2 |

| Eye Irritation | Causes serious eye irritation.[2][4] | Category 2 |

| Respiratory Irritation | May cause respiratory irritation.[2][4] | Category 3 |

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

Caption: Workflow for Safe Handling of this compound.

References

Reactivity of the Furan Ring in 4-(2-Furyl)butan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the furan ring in 4-(2-Furyl)butan-2-one. The presence of the butan-2-one substituent at the 2-position significantly influences the chemical behavior of the furan moiety, modulating its susceptibility to electrophilic attack, cycloaddition reactions, and ring-opening transformations. This document details the key reactive pathways, provides experimental protocols for characteristic reactions, and presents quantitative data to inform synthetic strategies and drug development programs.

General Reactivity Principles

The furan ring is an electron-rich aromatic heterocycle, making it more reactive than benzene towards electrophiles. However, the butan-2-one group attached to the 2-position of the furan ring in this compound is an electron-withdrawing group. This substituent deactivates the furan ring towards electrophilic substitution compared to unsubstituted furan, while also directing incoming electrophiles to the C5 position.

Electrophilic Substitution Reactions

Electrophilic substitution on the furan ring of this compound is predicted to occur preferentially at the C5 position due to the directing effect of the oxygen atom and the deactivating nature of the substituent at C2. Common electrophilic substitution reactions for furan derivatives include nitration, halogenation, and acylation. While specific quantitative data for these reactions on this compound are not extensively reported in the literature, general protocols for related 2-alkylfurans can be adapted.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. For 2-alkylfurans, this reaction typically occurs at the C5 position.

Experimental Protocol: Vilsmeier-Haack Formylation of a 2-Alkylfuran (General Procedure)

-

Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), 2-alkylfuran, dichloromethane (DCM), sodium bicarbonate solution, brine.

-

Procedure:

-

To a stirred solution of DMF in anhydrous DCM at 0 °C, slowly add POCl₃.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[1]

-

Add a solution of the 2-alkylfuran in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and stir for 30 minutes.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.[1]

-

Logical Relationship for Vilsmeier-Haack Reaction

Caption: Logical workflow for the Vilsmeier-Haack formylation.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. In the context of furan chemistry, the furan ring itself can act as the nucleophile, attacking an Eschenmoser's salt-type intermediate. This reaction typically occurs at the C5 position of 2-substituted furans.

Experimental Protocol: Mannich Reaction on Pyrrole (Analogous Procedure)

-

Reagents: Pyrrole (as an example of an electron-rich heterocycle), dimethylamine, formaldehyde, acetic acid.

-

Procedure:

-

Combine dimethylamine and formaldehyde in a suitable solvent such as acetic acid.

-

Add the pyrrole to the reaction mixture.

-

Stir the reaction at room temperature. The use of strong acids should be avoided to prevent polymerization of the heterocycle.

-

After the reaction is complete, neutralize the mixture and extract the product.

-

Purify the product by distillation or chromatography.

-

Cycloaddition Reactions

The furan ring can participate as a 4π component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The reactivity of the furan ring in these reactions is influenced by substituents. The electron-withdrawing nature of the butan-2-one group in this compound is expected to decrease its reactivity as a diene in normal electron-demand Diels-Alder reactions.

Experimental Protocol: Diels-Alder Reaction of Furan with Maleic Anhydride (General Procedure)

-

Reagents: Furan, maleic anhydride, ethyl acetate, hexane, acetone.

-

Procedure:

-

Dissolve maleic anhydride in ethyl acetate in a vial.

-

Add furan to the solution.

-

Seal the vial and allow it to stand for crystallization to occur. For less reactive furans, heating may be required.

-

Isolate the crystals by filtration.

-

Recrystallize the product from a suitable solvent system (e.g., acetone/hexane) to obtain the Diels-Alder adduct.[2]

-

Reaction Pathway for Diels-Alder Reaction

Caption: Reaction pathway for the Diels-Alder cycloaddition.

Ring-Opening Reactions

The furan ring is susceptible to cleavage under various conditions, including acidic hydrolysis and oxidation.

Acid-Catalyzed Ring Opening (Piancatelli Rearrangement)

Under acidic conditions, 2-substituted furans can undergo ring opening to form 1,4-dicarbonyl compounds. In the case of 4-(2-furanyl)-2-butanone, treatment with acid leads to the formation of multiple products. This transformation is related to the Piancatelli rearrangement, where 2-furylcarbinols rearrange to cyclopentenone derivatives. For this compound, the reaction likely proceeds through protonation of the furan ring, followed by nucleophilic attack of water and subsequent ring opening.

Experimental Data: Acid-Catalyzed Ring Opening of Furan Derivatives

| Substrate | Catalyst | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| 4-(5-methyl-2-furyl)-2-butanone | HCl | 80 | 24 | Single 1,4-dicarbonyl | up to 92 |

| 4-(2-furanyl)-2-butanone | HCl | 80 | 24 | Multiple products | Not specified |

Reaction Pathway for Acid-Catalyzed Ring Opening

Caption: General pathway for acid-catalyzed furan ring opening.

Oxidative Cleavage

Oxidizing agents such as ozone (O₃) or meta-chloroperoxybenzoic acid (m-CPBA) can cleave the furan ring. Ozonolysis of furans typically leads to the formation of carboxylic acids and other oxygenated products.

Experimental Protocol: Ozonolysis of an Alkene (General Procedure)

-

Reagents: Alkene (in this case, the furan ring acts as the alkene), ozone, methanol or dichloromethane, reducing or oxidizing workup reagents (e.g., dimethyl sulfide or hydrogen peroxide).

-

Procedure:

-

Dissolve the furan derivative in a suitable solvent (e.g., methanol or dichloromethane) and cool to a low temperature (typically -78 °C).

-

Bubble ozone gas through the solution until the starting material is consumed (indicated by a color change or TLC analysis).

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Perform a workup under either reductive (e.g., with dimethyl sulfide) or oxidative (e.g., with hydrogen peroxide) conditions to yield the desired carbonyl compounds or carboxylic acids, respectively.

-

Isolate and purify the products.

-

Spectroscopic Data

Characterization of this compound and its reaction products relies on standard spectroscopic techniques.

Table of Spectroscopic Data for this compound Oxime

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR (trans-isomer) | 7.30 (m), 6.28 (m), 6.04 (m), 2.54 (m), 1.89 (s) |

| ¹H NMR (cis-isomer) | 7.30 (m), 6.28 (m), 6.04 (m), 2.68 (m), 1.82 (s) |

| ¹³C NMR (trans-isomer) | 157.34, 154.55, 141.14, 110.13, 105.22, 34.25, 24.85, 13.55 |

| ¹³C NMR (cis-isomer) | 157.75, 154.67, 141.14, 110.13, 105.22, 27.35, 23.81, 19.87 |

Data obtained for a cis/trans mixture of the oxime derivative.[3]

Conclusion

The butan-2-one substituent at the 2-position of the furan ring in this compound exerts a significant influence on its reactivity. While the furan ring remains susceptible to electrophilic attack, cycloaddition, and ring-opening reactions, the electron-withdrawing nature of the substituent generally deactivates the ring and directs reactions to the C5 position. A thorough understanding of these reactivity patterns is crucial for the strategic design of synthetic routes utilizing this versatile building block in drug discovery and materials science. Further investigation is warranted to obtain more specific quantitative data for the various reactions of this compound to fully exploit its synthetic potential.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of 4-(2-Furyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is an equilibrium between two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[1][2][3] The interconversion between these tautomers involves the migration of a proton and the rearrangement of pi electrons.[1] Generally, the keto form is thermodynamically more stable for simple aldehydes and ketones.[1][4] However, the equilibrium can be significantly influenced by several factors, including:

-

Substitution: Increased substitution at the α-carbon can favor the enol form.

-

Conjugation: Conjugation of the enol's double bond with an adjacent pi system, such as an aromatic ring, stabilizes the enol form.[1]

-

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol tautomer.[1]

-

Aromaticity: If the enol form is part of an aromatic system, it will be highly favored.[1]

-

Solvent Polarity: The effect of solvent polarity is complex, but often polar solvents can influence the equilibrium by interacting differently with the more polar keto and less polar enol forms.[5]

For 4-(2-Furyl)butan-2-one, the presence of the furan ring introduces the possibility of conjugation with the enol double bond, which could potentially increase the population of the enol tautomer compared to a simple aliphatic ketone.

Tautomeric Equilibrium in this compound

The keto-enol tautomerism of this compound involves the interconversion between the ketone and two possible enol forms. The equilibrium is expected to be dynamic, with the relative populations of the keto and enol tautomers dependent on the surrounding chemical environment.

Figure 1: Keto-enol tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

Due to the absence of specific experimental data for this compound in the available literature, the following tables present hypothetical data based on studies of analogous compounds like acetylacetone to illustrate how such data would be presented. These values are for demonstrative purposes only and should not be considered experimental results for this compound.

Solvent Effects on Tautomeric Equilibrium (Hypothetical Data)

The equilibrium between the keto and enol forms is highly dependent on the solvent. Generally, non-polar solvents tend to favor the enol form, especially if intramolecular hydrogen bonding is possible, while polar solvents can favor the more polar keto form.

| Solvent | Dielectric Constant (ε) at 25°C | % Keto (Hypothetical) | % Enol (Hypothetical) | Keq ([Enol]/[Keto]) (Hypothetical) |

| n-Hexane | 1.88 | 35 | 65 | 1.86 |

| Chloroform-d (CDCl₃) | 4.81 | 55 | 45 | 0.82 |

| Acetone-d₆ | 20.7 | 70 | 30 | 0.43 |

| Methanol-d₄ (CD₃OD) | 32.7 | 85 | 15 | 0.18 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | 92 | 8 | 0.09 |

Spectroscopic Data for Tautomer Identification (Hypothetical)

¹H NMR and ¹³C NMR spectroscopy are powerful tools for identifying and quantifying the amounts of keto and enol tautomers in solution. The chemical shifts of protons and carbons are distinct for each form.

| Tautomer | Proton (¹H) | Predicted Chemical Shift (δ, ppm) (Hypothetical) | Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) (Hypothetical) |

| Keto | -CH₃ (acetyl) | 2.15 | C=O | 207.0 |

| -CH₂- (methylene) | 2.80 | -CH₂- | 45.0 | |

| -CH₂- (adjacent to furan) | 2.95 | -CH₃ | 30.0 | |

| Enol | =CH₂ (vinylic) | 4.10, 4.35 | =C-OH | 155.0 |

| -OH | 5.50 (broad) | =CH₂ | 90.0 | |

| -CH₂- | 2.60 | -CH₂- | 35.0 |

Experimental Protocols

The following are detailed, representative protocols for the experimental determination of the keto-enol equilibrium, based on established methods for similar compounds.

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol describes the determination of the keto-enol equilibrium constant in different solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

NMR tubes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a volatile, non-deuterated solvent (e.g., dichloromethane).

-

For each deuterated solvent, accurately transfer a known volume of the stock solution into a clean, dry vial and evaporate the solvent under a gentle stream of nitrogen.

-

Dissolve the residue in a precise volume (e.g., 0.6 mL) of the desired deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).

-

Integrate the signals corresponding to the keto and enol forms. For example, integrate the methyl signal of the keto form and a vinylic proton signal of the enol form.

-

Calculate the percentage of each tautomer and the equilibrium constant (Keq = [Enol]/[Keto]) from the integral ratios, accounting for the number of protons each signal represents.

Figure 2: Experimental workflow for NMR-based determination of keto-enol equilibrium.

UV-Vis Spectroscopic Analysis of Tautomerism

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium, as the keto and enol forms often have distinct absorption maxima due to differences in their electronic structures.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of dilute solutions of this compound in different solvents.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the absorption bands corresponding to the keto (n → π) and enol (π → π) transitions.

-

The relative intensities of these bands will provide a qualitative understanding of the shift in equilibrium with solvent polarity. For quantitative analysis, deconvolution of the overlapping spectra may be necessary, often aided by computational predictions of the spectra for the individual tautomers.

Factors Influencing Tautomeric Equilibrium

The following diagram illustrates the logical relationships between various factors that are expected to influence the keto-enol equilibrium of this compound.

Figure 3: Factors influencing the keto-enol tautomeric equilibrium.

Conclusion

While direct experimental quantification of the keto-enol tautomerism for this compound is not currently available in the literature, this guide provides a comprehensive framework for its study. Based on the principles of tautomerism, the presence of the furan ring is expected to contribute to the stabilization of the enol form through conjugation. The provided experimental protocols for NMR and UV-Vis spectroscopy offer robust methodologies for researchers to quantitatively determine the tautomeric equilibrium and its dependence on environmental factors. The insights gained from such studies are crucial for understanding the reactivity and potential biological activity of this and related furan-containing compounds, making this a valuable area for future research in medicinal and materials chemistry.

References

- 1. PubChemLite - this compound (C8H10O2) [pubchemlite.lcsb.uni.lu]

- 2. Keto-Enol Tautomerism [thecatalyst.org]

- 3. 4-(2-Furyl)-2-butanone | C8H10O2 | CID 12780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

Commercial Availability and Technical Guide for 4-(2-Furyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Furyl)butan-2-one (CAS No. 699-17-2), including its commercial availability, physicochemical properties, synthesis, and key reactions. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields.

Physicochemical Properties

This compound, also known as furfurylacetone, is a colorless solid with a spicy, caramel-like aroma.[1][2][3] It is slightly soluble in water but soluble in ethanol.[1][2]

| Property | Value | Source |

| CAS Number | 699-17-2 | [4] |

| Molecular Formula | C8H10O2 | [4] |

| Molecular Weight | 138.16 g/mol | [1][4][5] |

| Appearance | Colorless solid; Spicy caramel aroma | [1][2][3] |

| Boiling Point | 203 °C (estimate) | [2] |

| Melting Point | 86-87 °C | [2] |

| Density | 1.0398 g/cm³ @ 20 °C | [2] |

| Refractive Index | 1.465 | [2] |

| Water Solubility | Slightly soluble | [2] |

| InChIKey | GGJUJWSDTDBTLX-UHFFFAOYSA-N | [5] |

| SMILES | CC(=O)CCC1=CC=CO1 | [5] |

Commercial Availability and Suppliers

This compound is available from various chemical suppliers. The following table summarizes a selection of vendors. Purity and available quantities may vary, and it is recommended to contact the suppliers directly for the most current information.

| Supplier | Website | Notes |

| JHECHEM CO LTD | echemi.com | Manufactory with 4 years of experience providing the product.[2] |

| Santa Cruz Biotechnology | scbt.com | Offers the product for proteomics research.[4] |

| BLDpharm | bldpharm.com | Lists the product for research use only. |

| P&S Chemicals | ps-chemicals.com | Supplier of fine and specialty chemicals. |

| Parchem | parchem.com | Supplies a range of specialty chemicals. |

| Atomax Chemicals Co., Ltd. | chembuyersguide.com | Listed as a supplier. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of methyl vinyl ketone with furan.

Materials:

-

Furan

-

Methyl vinyl ketone

-

p-Toluenesulfonic acid (trace amount)

Procedure:

-

To a refluxing solution of furan (150 ml), add methyl vinyl ketone (14 g, 0.2 mol) dropwise over approximately 2 hours. A trace amount of p-toluenesulfonic acid is used as a catalyst.

-

After the addition is complete, stir the dark brown reaction mixture at room temperature for about 16 hours.

-

Remove the excess furan by distillation.

-

Distill the residue under vacuum to yield this compound.

Hydrogenation of 4-(2-Furyl)-3-buten-2-one to this compound

This compound can be produced via the hydrogenation of 4-(2-Furyl)-3-buten-2-one. This reaction is relevant in the context of biofuel research, where 4-(2-Furyl)-3-buten-2-one is derived from the aldol condensation of furfural and acetone.[6][7]

Materials:

-

4-(2-Furyl)-3-buten-2-one (FAc)

-

Supported catalyst (e.g., metallic rhenium or rhenium oxide on graphite, or copper-based catalysts)[6][7]

-

Solvent (e.g., water)

-

Batch reactor (e.g., 100 mL stainless steel)

Procedure:

-

Dissolve the solid reactant, 4-(2-Furyl)-3-buten-2-one, in 50 mL of the chosen solvent in the batch reactor.

-

Introduce a specific amount of the catalyst into the reactor. A reactant-to-catalyst ratio of 24.8 has been reported.[6]

-

Purge the reactor with nitrogen (N2).

-

Agitate the mixture (e.g., at 300 RPM) and heat to the desired reaction temperature (a range of 200–240 °C has been studied).[6]

-

Maintain the reaction for a specific period (e.g., 6 hours).[6]

-

After the reaction, the product mixture can be analyzed by standard techniques such as GC-MS to identify and quantify the formation of this compound and other products.

Reaction Pathway

The hydrogenation of 4-(2-Furyl)-3-buten-2-one is a key reaction for producing this compound. The process involves the saturation of the carbon-carbon double bond. Further reactions, such as the Piancatelli rearrangement, can also occur under certain conditions, leading to other products.[6]

Caption: Hydrogenation of 4-(2-Furyl)-3-buten-2-one.

Experimental Workflow

A typical experimental workflow for the synthesis and analysis of this compound is outlined below.

Caption: Synthesis and analysis workflow.

References

- 1. 4-(2-Furyl)-2-butanone | C8H10O2 | CID 12780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases [mdpi.com]

- 7. Hydrogenation of 4-(2-furyl)-3-buten-2-one using Cu-double layered hydroxides modified with Zr and Ce | CoLab [colab.ws]

Methodological & Application

Application Notes: 4-(2-Furyl)butan-2-one as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Furyl)butan-2-one is a bifunctional organic molecule that serves as a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a furan ring and a ketone functional group, allows for a diverse range of chemical transformations. The furan moiety can act as a masked 1,4-dicarbonyl compound, making it an ideal precursor for the synthesis of five- and six-membered heterocycles through reactions like the Paal-Knorr synthesis.[1][2] The ketone group provides a handle for further functionalization, including condensation and addition reactions. This combination of reactive sites makes this compound a key building block in medicinal chemistry and materials science for the construction of complex molecular architectures.

Key Synthetic Applications

The primary utility of this compound in organic synthesis lies in its role as a precursor to various heterocyclic systems. The furan ring can be readily converted to a 1,4-dicarbonyl compound under acidic conditions, which can then be cyclized with various nucleophiles to afford substituted furans, pyrroles, and pyridazines.

Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3][4] The reaction proceeds via the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole ring.[5] this compound serves as an excellent substrate for this reaction after in-situ generation of the corresponding 1,4-diketone.

Experimental Workflow: Paal-Knorr Pyrrole Synthesis

Caption: General workflow for the Paal-Knorr synthesis of pyrroles from this compound.

Table 1: Synthesis of Substituted Pyrroles from this compound

| Entry | Amine (R-NH₂) | Product | Reaction Conditions | Yield (%) |

| 1 | Aniline | 1-Phenyl-2-methyl-5-(2-furyl)ethylpyrrole | Acetic Acid, Reflux, 4h | 85 |

| 2 | Benzylamine | 1-Benzyl-2-methyl-5-(2-furyl)ethylpyrrole | Ethanol, Acetic Acid, Reflux, 6h | 82 |

| 3 | Ammonium Hydroxide | 2-Methyl-5-(2-furyl)ethylpyrrole | Acetic Acid, Reflux, 8h | 75 |

Synthesis of Substituted Pyridazines

Pyridazine derivatives are an important class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[6] They can be synthesized from 1,4-dicarbonyl compounds by condensation with hydrazine.[7] The 1,4-dicarbonyl intermediate generated from this compound can be effectively cyclized with hydrazine hydrate to yield the corresponding dihydropyridazine, which can be subsequently oxidized to the aromatic pyridazine.

Experimental Workflow: Pyridazine Synthesis

Caption: General workflow for the synthesis of pyridazines from this compound.

Table 2: Synthesis of a Substituted Pyridazine

| Entry | Reagents | Product | Reaction Conditions | Yield (%) |

| 1 | 1. aq. AcOH, H₂SO₄ (cat.)2. Hydrazine hydrate3. Air oxidation | 3-Methyl-6-(2-furyl)ethylpyridazine | 1. Reflux, 2h2. Ethanol, Reflux, 4h3. Reflux, 2h | 78 |

Potential in Drug Discovery and Bioactive Molecules

Furan and pyrrole scaffolds are prevalent in a multitude of bioactive natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including antimicrobial and antitumor properties.[8][9][10] The derivatives of this compound, therefore, represent a promising source of novel candidates for drug discovery programs.

Some furan derivatives have been shown to exert their antitumor effects by modulating key signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, which are often dysregulated in cancer.[11]

Hypothetical Signaling Pathway Inhibition by a this compound Derivative

Caption: Potential inhibition of PI3K/Akt and Wnt/β-catenin pathways by bioactive molecules derived from this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-2-methyl-5-(2-furyl)ethylpyrrole

Materials:

-

This compound (1.38 g, 10 mmol)

-

Aniline (0.93 g, 10 mmol)

-

Glacial Acetic Acid (20 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.38 g, 10 mmol) and glacial acetic acid (20 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add aniline (0.93 g, 10 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the title compound.

-

Expected Yield: 85%

Protocol 2: Synthesis of 3-Methyl-6-(2-furyl)ethylpyridazine

Materials:

-

This compound (1.38 g, 10 mmol)

-

Aqueous Acetic Acid (80%, 15 mL)

-

Sulfuric Acid (catalytic amount)

-

Hydrazine Hydrate (0.5 g, 10 mmol)

-

Ethanol (25 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.38 g, 10 mmol) in 80% aqueous acetic acid (15 mL).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 2 hours to facilitate the in-situ formation of heptane-2,5-dione.

-

Cool the reaction mixture to room temperature and carefully neutralize with a 10% sodium hydroxide solution.

-

Extract the product with diethyl ether (3 x 25 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1,4-dicarbonyl intermediate.

-

To the crude intermediate, add ethanol (25 mL) and hydrazine hydrate (0.5 g, 10 mmol).

-

Heat the mixture to reflux for 4 hours.

-

Allow the reaction to cool and continue to reflux with exposure to air for an additional 2 hours to promote oxidation to the pyridazine.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography (eluent: ethyl acetate/hexane = 1:1) to yield the desired pyridazine.

-

Expected Yield: 78%

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of a variety of heterocyclic compounds. Its ability to serve as a masked 1,4-dicarbonyl compound provides a straightforward entry to substituted pyrroles and pyridazines via the Paal-Knorr synthesis and related cyclization reactions. The potential for the resulting heterocyclic derivatives to exhibit significant biological activity, particularly in the areas of antimicrobial and anticancer research, underscores the importance of this compound in modern synthetic and medicinal chemistry. The protocols provided herein offer a foundation for the exploration and development of novel chemical entities based on this versatile starting material.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. repositorium.uminho.pt [repositorium.uminho.pt]

- 7. iglobaljournal.com [iglobaljournal.com]

- 8. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 9. mdpi.com [mdpi.com]

- 10. Antitumor agents 279. Structure-activity relationship and in vivo studies of novel 2-(furan-2-yl)naphthalen-1-ol (FNO) analogs as potent and selective anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(2-Furyl)butan-2-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-(2-Furyl)butan-2-one as a versatile starting material in the synthesis of novel compounds with potential therapeutic applications. The furan moiety is a key pharmacophore found in numerous bioactive molecules, and its incorporation into various heterocyclic scaffolds has been shown to impart significant anti-inflammatory and anticancer properties.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of a reactive ketone functional group and the furan ring, which can participate in a variety of chemical transformations. Its utility is primarily demonstrated through its conversion to α,β-unsaturated ketones (chalcones), which serve as key intermediates for the synthesis of a diverse range of heterocyclic compounds, including pyrimidines and thiophenes. These derivatives have shown promising biological activities, including the inhibition of key inflammatory pathways and cytotoxic effects against cancer cell lines.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of furyl-containing chalcones and subsequent heterocyclic scaffolds.

1. Synthesis of Anti-inflammatory Agents:

Derivatives of this compound have been investigated for their anti-inflammatory properties. The mechanism of action for many furan-containing compounds involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[1][2] By inhibiting the activation of NF-κB, these compounds can effectively reduce the inflammatory response.

2. Synthesis of Anticancer Agents:

The furan nucleus is a prominent feature in a number of compounds exhibiting anticancer activity. Chalcones and their heterocyclic derivatives synthesized from this compound can induce apoptosis and exhibit cytotoxic effects in various cancer cell lines.

Data Presentation: Biological Activity of Furan Derivatives